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This technical guide provides an in-depth examination of the historical research and
development efforts of Celyad Oncology, a biopharmaceutical company at the forefront of
Chimeric Antigen Receptor (CAR) T-cell therapies. We will explore the foundational
technologies, preclinical discoveries, and clinical trial outcomes that have shaped their
innovative approach to cancer immunotherapy, with a focus on their NKG2D-based and
shRNA-mediated platforms.

Foundational Technology: The NKG2D Receptor-
Based CAR

Celyad's initial foray into CAR-T therapy was centered on the Natural Killer Group 2D (NKG2D)
receptor, a potent activating receptor naturally expressed on NK cells and subsets of T-cells.[1]
Unlike traditional CARs that recognize a single tumor antigen, the NKG2D receptor binds to
eight distinct stress-induced ligands (MICA, MICB, and ULBP1-6) that are frequently
overexpressed on a wide array of both hematological and solid tumors, offering a broad-
spectrum targeting approach.[2][3]

Mechanism of Action and Signaling Pathway

The CYAD-01 (formerly NKR-2) CAR construct consists of the full-length human NKG2D
receptor fused to the CD3( intracellular signaling domain.[2][3] Although structurally a first-
generation CAR, it functions as a second-generation CAR. This is because the NKG2D
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receptor associates with the endogenous DAP10 adaptor protein, which provides a crucial co-
stimulatory signal upon ligand binding, akin to the function of CD28 or 4-1BB in conventional
CARs.[2][4] This dual signaling is essential for robust T-cell activation, proliferation, and effector
function.

The signaling cascade is initiated when the NKG2D CAR binds to its ligands on a tumor cell.
This engagement triggers phosphorylation of the CD3{ domain, providing the primary activation
signal (Signal 1). Concurrently, the association with DAP10 leads to the recruitment and
activation of PI3K, initiating a co-stimulatory cascade (Signal 2) that enhances cytokine
production, cytotoxicity, and T-cell persistence.[2][4]
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Autologous CAR-T Development: The CYAD-01
Program

CYAD-01 was Celyad's lead autologous NKG2D-based CAR T-cell therapy candidate. Its
development involved extensive preclinical testing and a comprehensive clinical trial program.
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Preclinical Evaluation

Preclinical studies demonstrated the potency of CYAD-01 against a variety of human cancer
cell lines in vitro, including leukemia, colorectal, and pancreatic cancer.[5] In vivo studies using
xenograft models in immunocompromised mice further confirmed the ability of CYAD-01 to
effectively challenge established tumors.[5]

CAR-T Manufacturing Process: The "OptimAb"
Evolution

A significant challenge in autologous CAR-T therapy is the manufacturing process. Celyad
developed and later optimized its manufacturing protocol, culminating in the "OptimAb"
process.[6][7] This proprietary method was designed to overcome issues of low cell yield and
poor viability after cryopreservation, which were linked to T-cell fratricide due to the transient
expression of NKG2D ligands on activated T-cells.[8]

Experimental Protocol: OptimAb Manufacturing Process

Leukapheresis: T-cells are isolated from the patient's blood.

o T-Cell Activation: T-cells are activated using anti-CD3 and anti-CD28 antibodies.

e Transduction: A retroviral vector is used to introduce the NKG2D-CAR construct into the
activated T-cells.[1]

o Cell Culture & Expansion: The engineered T-cells are cultured for a shortened period of 8
days (compared to the original 10-day process).[6]

o PI3K Inhibition: A selective phosphatidylinositol 3-kinase (PI3K) inhibitor is included in the
culture medium. This reduces fratricide and enriches the final product for T-cells with a less
differentiated, memory-like phenotype (higher frequency of CD62L+ cells), which is believed
to improve in vivo persistence.[6][8][9]

e Harvest and Cryopreservation: The final CAR-T cell product is harvested, washed, and
cryopreserved for shipment back to the clinical site.
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OptimAb Manufacturing Process Workflow

Clinical Trials: The THINK Study

The primary clinical evaluation of CYAD-01 was the Phase 1 THINK trial (NCT03018405), a
multinational, open-label study assessing the safety and clinical activity of multiple CYAD-01
infusions in patients with relapsed or refractory (r/r) solid and hematological malignancies.[10]
[11]

Experimental Protocol: THINK Trial (Hematological Arm)

» Patient Population: Adults with r/r Acute Myeloid Leukemia (AML), Myelodysplastic
Syndromes (MDS), or Multiple Myeloma (MM) after at least one prior therapy line.[12]

o Study Design: A 3+3 dose-escalation design was used.[10]

o Treatment Regimen: Patients received three infusions of CYAD-01 at two-week intervals
without any preconditioning chemotherapy.[10][12]

e Dose Levels:

o Dose Level 1 (DL1): 3 x 108 cells per infusion
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o Dose Level 2 (DL2): 1 x 10° cells per infusion

o Dose Level 3 (DL3): 3 x 10° cells per infusion[11]

e Primary Endpoint: Incidence of dose-limiting toxicities (DLTs).[13]

Summary of THINK Trial (Hematological Arm) Clinical Data

Parameter Result Citation(s)

Patients Treated 16 (12 with AML/MDS) [6][12]
Multiple CYAD-01 infusions

Treatment ] o [6][12]
without preconditioning

Objective Response Rate 25% (3 out of 12 evaluable )

(AML/MDS) patients)

o Favorable safety profile, MTD

Key Safety Findings [6][12]
not reached

Grade 3/4 Cytokine Release

Syndrome (CRS) in 31% (5 [41[12]

patients)

One dose-limiting toxici

g ty (2]

(CRS) at DL3
Responses were generally
transient, though two
responding patients were

Durability successfully bridged to [41[12]

allogeneic stem-cell
transplantation with durable

remissions.

While showing a favorable safety profile and signs of anti-leukemic activity, the development of

CYAD-01 was ultimately discontinued due to the transient nature of the clinical responses.[4]
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Allogeneic Platform: shRNA-Mediated Gene
Silencing

To address the limitations of autologous therapies, Celyad developed an innovative allogeneic
platform utilizing short hairpin RNA (shRNA) technology. This "off-the-shelf" approach uses T-
cells from healthy donors, which requires engineering to prevent Graft-versus-Host Disease
(GvHD), a condition where the donor T-cells attack the recipient's healthy tissues.[14]

Mechanism of Action: TCR Knockdown

Celyad's strategy involves using a miRNA-based shRNA delivered via a single "All-in-One" viral
vector alongside the CAR construct.[14][15] This shRNA is designed to specifically target the
MRNA of the CD3( component of the T-cell receptor (TCR) complex.[12][15] By degrading the
CD3¢ mRNA, the shRNA effectively knocks down the expression of the entire TCR complex on
the cell surface, rendering the allogeneic CAR-T cells unable to recognize and attack the
recipient's tissues, thereby mitigating the risk of GvHD.[12][16] This non-gene-editing approach
avoids the potential risks of permanent off-target genome modifications associated with
technologies like CRISPR/Cas9.[17]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://celyad.com/wp-content/uploads/2020/12/endpts-2020-12-10-13_02_41.pdf
https://celyad.com/wp-content/uploads/2020/12/endpts-2020-12-10-13_02_41.pdf
https://celyad.com/wp-content/uploads/2020/12/Endpoints-.pdf
https://celyad.com/2025/02/18/celyad-oncology-announces-the-publication-of-the-preclinical-and-clinical-data-of-cyad-211-providing-proof-of-concept-of-its-mirna-based-shrna-platform/
https://celyad.com/wp-content/uploads/2020/12/Endpoints-.pdf
https://celyad.com/2025/02/18/celyad-oncology-announces-the-publication-of-the-preclinical-and-clinical-data-of-cyad-211-providing-proof-of-concept-of-its-mirna-based-shrna-platform/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/allogeneic-shrna-based-anti-bcma-car-t-cells-cyad-211
https://www.onclive.com/view/emerging-allogeneic-car-t-candidates-usher-in-a-new-era
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

All-in-One Vector

Viral Vector

Donor T-Cell
A/

shRNA Gene . o .
CAR Gene (targets CD37) Transduction Transcription Translation

CAR Protein

shRNA <

. CD3{ mRNA
Processing

Binding

RISC Complex

MRNA
Degradation

No Functional TCR
on Cell Surface

Click to download full resolution via product page

ShRNA Mechanism for Allogeneic CAR-T Production

Allogeneic CAR-T Development: The CYAD-211 Program

CYAD-211 is Celyad's first-in-class, sShRNA-based allogeneic CAR-T candidate. It is
engineered to co-express a CAR targeting B-cell maturation antigen (BCMA) and the shRNA
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against CD3¢.[12][18]

Experimental Protocol: IMMUNICY-1 Trial (NCT04613557)

o Patient Population: Adults with relapsed or refractory multiple myeloma (r/r MM).[3][19]
o Study Design: Open-label, dose-escalation Phase 1 trial.[19]

e Preconditioning Regimen: Patients receive lymphodepletion with cyclophosphamide (300
mg/m?2) and fludarabine (30 mg/m?) for three consecutive days prior to infusion.[3][19]

e Treatment: A single infusion of CYAD-211.[19]
e Dose Levels:
o Dose Level 1 (DL1): 30 x 10¢ cells per infusion
o Dose Level 2 (DL2): 100 x 106 cells per infusion
o Dose Level 3 (DL3): 300 x 10° cells per infusion[19]

e Primary Objective: To determine the recommended dose and evaluate the safety of CYAD-
211.[19]

Summary of IMMUNICY-1 Trial Clinical Data
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Parameter Result Citation(s)

Patients Evaluated 17 [18]

Single infusion of CYAD-211
Treatment _ [3][19]
post-lymphodepletion

29.4% (5 out of 17 evaluable

Objective Response Rate patients achieved a partial [18]
response)

Key Safety Findings Good overall safety profile [12][20]

No observed Graft-versus-Host

. [12]{18][20]

Disease (GvHD)

No dose-limiting toxicities or
[19]

neurotoxicity reported

o Dose-dependent engraftment
Cell Kinetics [17]
observed

Engraftment was short-lasting,
suggesting rejection by the (1]
host's recovering immune

system.

The IMMUNICY-1 trial provided crucial proof-of-concept for the safety and feasibility of Celyad's
shRNA-based allogeneic platform, demonstrating clinical activity without inducing GvHD.[12]
[20]

Conclusion and Future Directions

The historical research of Celyad Oncology illustrates a journey of innovation in the CAR-T
field, from leveraging the broad-spectrum potential of the NKG2D receptor to pioneering a non-
gene-edited allogeneic platform with shRNA technology. While their first-generation autologous
candidate, CYAD-01, showed modest efficacy, the learnings were pivotal. The development of
the OptimAb manufacturing process and, more significantly, the successful clinical
demonstration of the shRNA platform with CYAD-211, have established a robust foundation for
future therapies. This work highlights the potential of multiplexed shRNA to simultaneously

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://delta.larvol.com/Products/?ProductId=36ead876-cc4a-4b34-bea1-01effce0263c
https://www.researchgate.net/publication/356487311_Immunicy-1_Targeting_BCMA_with_Cyad-211_to_Establish_Proof_of_Concept_of_an_shRNA-Based_Allogeneic_CAR_T_Cell_Therapy_Platform
https://celyad.com/wp-content/uploads/2021/12/Celyad-Oncology_ASH2021_poster2817_IMMUNICY1_AlHomsi_final.pdf.pdf
https://delta.larvol.com/Products/?ProductId=36ead876-cc4a-4b34-bea1-01effce0263c
https://celyad.com/2025/02/18/celyad-oncology-announces-the-publication-of-the-preclinical-and-clinical-data-of-cyad-211-providing-proof-of-concept-of-its-mirna-based-shrna-platform/
https://celyad.com/wp-content/uploads/2021/11/Celyad-Oncology_SITC-2021-multiplexing-shRNA.pdf
https://celyad.com/2025/02/18/celyad-oncology-announces-the-publication-of-the-preclinical-and-clinical-data-of-cyad-211-providing-proof-of-concept-of-its-mirna-based-shrna-platform/
https://delta.larvol.com/Products/?ProductId=36ead876-cc4a-4b34-bea1-01effce0263c
https://celyad.com/wp-content/uploads/2021/11/Celyad-Oncology_SITC-2021-multiplexing-shRNA.pdf
https://celyad.com/wp-content/uploads/2021/12/Celyad-Oncology_ASH2021_poster2817_IMMUNICY1_AlHomsi_final.pdf.pdf
https://www.onclive.com/view/emerging-allogeneic-car-t-candidates-usher-in-a-new-era
https://celyad.com/wp-content/uploads/2021/12/Celyad-Oncology_ASH2021_poster2817_IMMUNICY1_AlHomsi_final.pdf.pdf
https://celyad.com/2025/02/18/celyad-oncology-announces-the-publication-of-the-preclinical-and-clinical-data-of-cyad-211-providing-proof-of-concept-of-its-mirna-based-shrna-platform/
https://celyad.com/wp-content/uploads/2021/11/Celyad-Oncology_SITC-2021-multiplexing-shRNA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

modulate multiple genes, offering a versatile tool to enhance CAR-T cell persistence, overcome

immunosuppression, and ultimately improve therapeutic outcomes for cancer patients.[20][21]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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